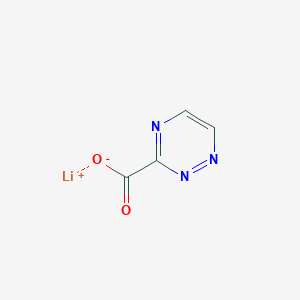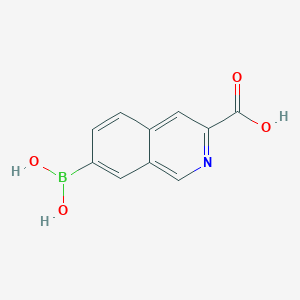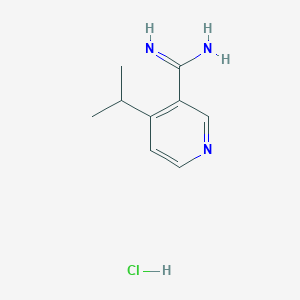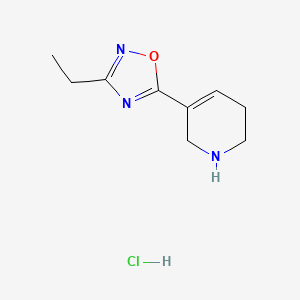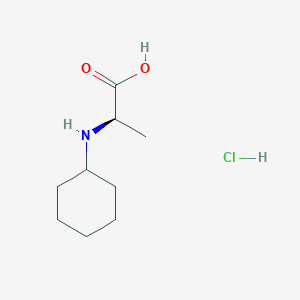
(R)-2-(Cyclohexylamino)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a cyclohexylamino group attached to a propanoic acid backbone, and is often used in studies related to organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of cyclohexylamine with a suitable precursor, such as ®-2-bromopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
- Cyclohexylamine + ®-2-bromopropanoic acid → ®-2-(Cyclohexylamino)propanoic acid
- ®-2-(Cyclohexylamino)propanoic acid + HCl → ®-2-(Cyclohexylamino)propanoic acid hydrochloride
Industrial Production Methods: Industrial production of ®-2-(Cyclohexylamino)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
- Reaction Optimization : Adjusting temperature, pressure, and reaction time to achieve optimal conversion rates.
- Purification : Using techniques like crystallization, filtration, and recrystallization to obtain high-purity product.
- Quality Control : Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-(Cyclohexylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the compound into amines or alcohols.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
- Oxidation : Formation of cyclohexanone or cyclohexylcarboxylic acid.
- Reduction : Formation of cyclohexylamine or cyclohexanol.
- Substitution : Formation of various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
®-2-(Cyclohexylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Studied for its potential biological activities and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- Cyclohexylamine : A simpler analog with similar structural features but lacking the propanoic acid moiety.
- 2-Aminopropanoic acid : Another analog with a similar backbone but different substituents.
- Cyclohexylpropanoic acid : A compound with a similar structure but different functional groups.
Uniqueness: ®-2-(Cyclohexylamino)propanoic acid hydrochloride is unique due to its specific combination of cyclohexylamino and propanoic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
(2R)-2-(cyclohexylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)10-8-5-3-2-4-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-;/m1./s1 |
Clave InChI |
FZTBJBZGKILHLT-OGFXRTJISA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC1CCCCC1.Cl |
SMILES canónico |
CC(C(=O)O)NC1CCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)

![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
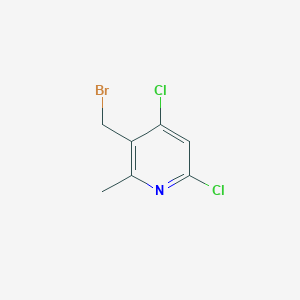
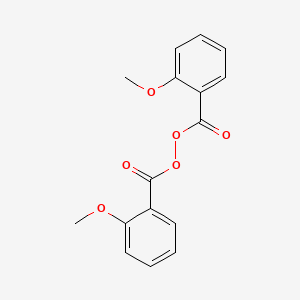
![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)

![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)
